molecular formula C18H13FN4O B8549305 4-[[5-(4-Fluorophenyl)imidazo[4,5-b]pyrazin-3-yl]methyl]phenol CAS No. 827602-55-1

4-[[5-(4-Fluorophenyl)imidazo[4,5-b]pyrazin-3-yl]methyl]phenol

Cat. No. B8549305
M. Wt: 320.3 g/mol
InChI Key: XFSPUECBJISPDO-UHFFFAOYSA-N
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Patent
US07250417B2

Procedure details

To a solution of 6-(4-fluoro-phenyl)-1-(4-methoxy-benzyl)-1 H-imidazo[4,5-b]pyrazine (40 mg, 0.12 mmol) in anhydrous dichloromethane (3 mL) at 0° C. was added BBr3 (0.01 mL). The reaction was stirred under nitrogen at 0° C. for 40 minutes, and HPLC showed the presence of 33% of starting material. Another portion of BBr3 (0.01 mL) was added, and the reaction was continued at 0° C. under nitrogen for 2 hours for the completion. The reaction solution was quenched with ice, and partitioned between dichloromethane and water. The organic layer was washed with brine, dried over MgSO4, and concentrated. The residue was purified on a silica gel column eluting with EtOAc-Hexane (1:1) to provide 4-[6-(4-fluoro-phenyl)-imidazo[4,5-b]pyrazin-1-ylmethyl]-phenol as a yellow solid (34 mg).
Name
6-(4-fluoro-phenyl)-1-(4-methoxy-benzyl)-1 H-imidazo[4,5-b]pyrazine
Quantity
40 mg
Type
reactant
Reaction Step One
Name
Quantity
0.01 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.01 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:13]=[C:12]3[N:14]([CH2:17][C:18]4[CH:23]=[CH:22][C:21]([O:24]C)=[CH:20][CH:19]=4)[CH:15]=[N:16][C:11]3=[N:10][CH:9]=2)=[CH:4][CH:3]=1.B(Br)(Br)Br>ClCCl>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:13]=[C:12]3[N:14]([CH2:17][C:18]4[CH:23]=[CH:22][C:21]([OH:24])=[CH:20][CH:19]=4)[CH:15]=[N:16][C:11]3=[N:10][CH:9]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
6-(4-fluoro-phenyl)-1-(4-methoxy-benzyl)-1 H-imidazo[4,5-b]pyrazine
Quantity
40 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)C1=CN=C2C(=N1)N(C=N2)CC2=CC=C(C=C2)OC
Name
Quantity
0.01 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.01 mL
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred under nitrogen at 0° C. for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the reaction was continued at 0° C. under nitrogen for 2 hours for the completion
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction solution was quenched with ice
CUSTOM
Type
CUSTOM
Details
partitioned between dichloromethane and water
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified on a silica gel column
WASH
Type
WASH
Details
eluting with EtOAc-Hexane (1:1)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=CN=C2C(=N1)N(C=N2)CC2=CC=C(C=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 34 mg
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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